Cas no 19767-44-3 (Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1))

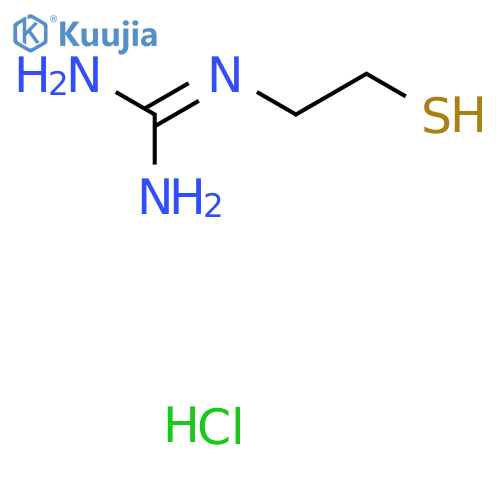

19767-44-3 structure

商品名:Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1)

CAS番号:19767-44-3

MF:C3H10ClN3S

メガワット:155.649597644806

MDL:MFCD01724034

CID:2720814

PubChem ID:16760553

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1)

- MEG, Hydrochloride

- Mercaptoethylguanidine, HCl

- N-(2-Sulfanylethyl)guanidine--hydrogen chloride (1/1)

- 1-(2-Mercaptoethyl)guanidine hydrochloride

- N-(2-sulfanylethyl)guanidine hydrochloride

- 19767-44-3

- G83038

- SCHEMBL11212847

- DTXSID10941531

- AS-78419

-

- MDL: MFCD01724034

- インチ: 1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H

- InChIKey: QDGRANVCLYGLDL-UHFFFAOYSA-N

- ほほえんだ: Cl.SCC/N=C(\N)/N

計算された属性

- せいみつぶんしりょう: 155.0283962 g/mol

- どういたいしつりょう: 155.0283962 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 66.6

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.4

- ぶんしりょう: 155.65

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB07320-25mg |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |

19767-44-3 | 95% | 25mg |

$357.00 | 2024-04-20 | |

| 1PlusChem | 1P002BFC-25mg |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |

19767-44-3 | 95% | 25mg |

$322.00 | 2024-06-17 | |

| eNovation Chemicals LLC | Y1054999-25mg |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |

19767-44-3 | 95% | 25mg |

$310 | 2025-02-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364694-10 mg |

MEG, Hydrochloride, |

19767-44-3 | 10mg |

¥1,692.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | Y1054999-25mg |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |

19767-44-3 | 95% | 25mg |

$310 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364694-10mg |

MEG, Hydrochloride, |

19767-44-3 | 10mg |

¥1692.00 | 2023-09-05 | ||

| Aaron | AR002BNO-25mg |

GUANIDINE, N-(2-MERCAPTOETHYL)-, HYDROCHLORIDE (1:1) |

19767-44-3 | 95% | 25mg |

$312.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1054999-25mg |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) |

19767-44-3 | 95% | 25mg |

$310 | 2025-02-20 |

Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1) 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

19767-44-3 (Guanidine, N-(2-mercaptoethyl)-, hydrochloride (1:1)) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量